Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate: Physicochemical Profiling and Advanced Amidation Workflows
Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate: Physicochemical Profiling and Advanced Amidation Workflows
Executive Summary
In modern drug discovery and bioconjugation, the efficient and racemization-free construction of amide bonds is a foundational requirement. Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (CAS: 898288-88-5) represents a highly specialized, pre-activated building block designed for this exact purpose. It merges the robust reactivity of a pentafluorophenyl (PFP) active ester with the pharmacological utility of the 1-methyl-1H-imidazole-4-carboxylic acid pharmacophore.
This technical whitepaper provides an in-depth analysis of the chemical and physical properties of this compound, the mechanistic causality behind its superior reactivity compared to traditional active esters, and self-validating experimental protocols for its utilization in high-throughput medicinal chemistry.
Physicochemical Properties & Structural Data
The utility of Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate stems from its unique structural dichotomy: a highly electrophilic carbonyl center driven by the electron-withdrawing PFP leaving group, coupled with a polar, hydrogen-bond-capable imidazole ring [1].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate |
| CAS Number | 898288-88-5 |
| Molecular Formula | C₁₁H₅F₅N₂O₂ |
| Molecular Weight | 292.16 g/mol |
| SMILES | O=C(Oc1c(F)c(F)c(F)c(F)c1F)c1cn(C)cn1 |
| InChI Key | IWTPHWSECNQILQ-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Solubility Profile | High in DCM, DMF, DMSO, THF; Insoluble in water |
| Reactivity Class | Amine-reactive acylating agent (Active Ester) |
Data synthesized from commercial chemical databases and structural analyses [1][2].
Mechanistic Causality: The PFP Advantage
As an Application Scientist, one must justify the selection of a PFP ester over other common activation strategies, such as N-hydroxysuccinimide (NHS) esters or in situ coupling reagents (e.g., HATU, EDC).
Electronic and Steric Drivers
The reactivity of the PFP ester is governed by the strong negative inductive effect (-I) of the five fluorine atoms on the phenyl ring. This extreme electron withdrawal significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ester carbonyl, rendering it highly susceptible to nucleophilic attack by primary and secondary amines [3].
Furthermore, the conjugate base (pentafluorophenolate) is an exceptional leaving group. The pKa of pentafluorophenol is approximately 5.5, compared to ~10 for un-substituted phenol. This ensures that the collapse of the tetrahedral intermediate is rapid and thermodynamically favorable.
Hydrolytic Stability
While highly reactive toward amines, PFP esters exhibit superior stability in ambient moisture compared to NHS esters. The hydrophobic nature of the pentafluorophenyl ring sterically and electronically shields the carbonyl carbon from weaker, harder nucleophiles like water [3]. This allows the compound to be stored for extended periods and utilized in parallel library synthesis without rapid degradation.
Caption: Nucleophilic acyl substitution mechanism of PFP esters with primary amines.
Applications in Drug Discovery
The 1-methyl-1H-imidazole-4-carboxamide motif is a privileged structure in medicinal chemistry. It acts as a rigid, planar hydrogen-bond acceptor/donor system that frequently interacts with kinase hinge regions or specific receptor binding pockets.
For instance, this specific imidazole core has been heavily utilized in the synthesis of GlyT1 inhibitors (targeting schizophrenia and cognitive disorders) [4] and YKL-40 inhibitors (targeting cancer and inflammation) [5]. By utilizing the pre-activated PFP ester (CAS 898288-88-5), medicinal chemists can bypass the often-messy in situ activation of 1-methyl-1H-imidazole-4-carboxylic acid, allowing for the rapid functionalization of complex, late-stage amine scaffolds [6].
Caption: Synthetic workflow for integrating the imidazole motif into drug scaffolds.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality of each step is explained to empower the researcher to troubleshoot deviations.
Protocol A: General Amidation of a Target Scaffold using the PFP Ester
Objective: To couple Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate to a primary amine-bearing drug intermediate.
Reagents & Materials:
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Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (1.1 equivalents)
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Target primary amine (1.0 equivalent)
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N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
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Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target primary amine (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration). Rationale: Anhydrous conditions prevent the slow background hydrolysis of the PFP ester, ensuring maximum atom economy.
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Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5 minutes. Rationale: DIPEA ensures the amine is fully deprotonated and exists in its nucleophilic free-base form.
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Ester Addition: Add Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (1.1 eq) in one portion.
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Reaction Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS or TLC (typically 1–3 hours). The reaction is self-indicating in its efficiency; the disappearance of the amine mass and the appearance of the product mass ( Mamine+108 Da) confirms the tetrahedral intermediate collapse.
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Quenching & Workup: Dilute the mixture with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Rationale: The basic wash deprotonates the expelled pentafluorophenol by-product, partitioning it selectively into the aqueous layer for easy removal.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting imidazole-4-carboxamide via flash column chromatography.
References
- Sigma-Aldrich / MilliporeSigma. "1H-Imidazole-4-carboxylicacid, 1-methyl-, 2,3,4,5,6-pentafluorophenyl ester (CAS 898288-88-5)." Sigma-Aldrich Product Catalog.
- GuideChem. "PENTAFLUOROPHENYL 1-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE Properties." GuideChem Database.
- Benchchem. "Pentafluorophenyl Ester Reactivity with Primary and Secondary Amines: An In-depth Technical Guide." Benchchem Technical Resources.
- Vishwakarma, R. et al. "Use of an Iridium-Catalyzed Redox-Neutral Alcohol-Amine Coupling on Kilogram Scale for the Synthesis of a GlyT1 Inhibitor." Organic Process Research & Development - ACS Publications.
- Google Patents. "US20230348516A1 - Ykl-40 inhibitors and their therapeutic applications." Patent Literature.
- National Institutes of Health (PMC). "The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis." PMC Literature.
